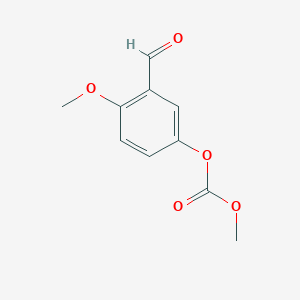

3-Formyl-4-methoxyphenyl methyl carbonate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-formyl-4-methoxyphenyl) methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-13-9-4-3-8(5-7(9)6-11)15-10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDYTSBRCBEKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576096 | |

| Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132638-49-4 | |

| Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Formyl 4 Methoxyphenyl Methyl Carbonate

Reactivity of the Methyl Carbonate Functional Group

The methyl carbonate functional group is an ester of carbonic acid and is susceptible to reactions common to carboxylic acid derivatives, primarily nucleophilic acyl substitution. libretexts.org The carbonyl carbon of the carbonate is electrophilic and serves as the primary site for nucleophilic attack.

Nucleophilic acyl substitution is a characteristic reaction of carbonate esters. The mechanism involves an initial nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.com

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the methyl carbonate group can be hydrolyzed. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon. The subsequent elimination of the methoxy (B1213986) group and loss of carbon dioxide would ultimately yield vanillin (B372448).

Aminolysis: Reaction with primary or secondary amines (aminolysis) leads to the formation of carbamates. The amine acts as the nucleophile, attacking the carbonyl carbon and displacing the 3-formyl-4-methoxyphenyl group. This pathway is a common method for the synthesis of various carbamate (B1207046) derivatives.

| Reaction Type | Nucleophile | Typical Conditions | Major Products |

|---|---|---|---|

| Hydrolysis | Water (H₂O) | Acid (H⁺) or Base (OH⁻) catalysis, Heat | Vanillin, Methanol (B129727), Carbon Dioxide |

| Aminolysis | Primary Amine (R-NH₂) | Solvent, Heat | N-substituted methyl carbamate, Vanillin |

| Aminolysis | Secondary Amine (R₂NH) | Solvent, Heat | N,N-disubstituted methyl carbamate, Vanillin |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. For 3-Formyl-4-methoxyphenyl methyl carbonate, this involves the reaction with an alcohol (R-OH) to exchange the methoxy group for a new alkoxy group (-OR), forming a different carbonate ester. researchgate.netacs.org This reaction is typically catalyzed by either an acid or a base. acs.org The equilibrium can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing one of the products (e.g., methanol) from the reaction mixture. This method provides a route to a variety of aryl carbonate derivatives. researchgate.netnih.gov

| Reactant Alcohol | Catalyst | Resulting Carbonate Product |

|---|---|---|

| Ethanol (CH₃CH₂OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | 3-Formyl-4-methoxyphenyl ethyl carbonate |

| Propanol (CH₃CH₂CH₂OH) | Acid or Base | 3-Formyl-4-methoxyphenyl propyl carbonate |

| Benzyl (B1604629) Alcohol (C₆H₅CH₂OH) | Acid or Base | 3-Formyl-4-methoxyphenyl benzyl carbonate |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org While the decarboxylation of carboxylic acids is common, especially for β-keto acids, the decarboxylation of simple carbonate esters is generally more challenging and often requires high temperatures (pyrolysis). masterorganicchemistry.comlibretexts.org The mechanism typically involves the cleavage of the C-O bond, leading to the formation of an alkoxide and the loss of carbon dioxide. allen.inresearchgate.net For this compound, thermal decarboxylation could potentially lead to the formation of 2-methoxy-5-methylbenzaldehyde, though this is a high-energy process and may be accompanied by other decomposition pathways.

Reactivity of the Aromatic Aldehyde (Formyl) Functional Group

The formyl group attached to the aromatic ring is a site of rich chemical reactivity. Aromatic aldehydes undergo many of the same reactions as aliphatic aldehydes, although their reactivity can be tempered by the electronic effects of the aromatic ring. numberanalytics.comvedantu.comaskiitians.com They are key substrates for nucleophilic addition and condensation reactions that form new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com

Cyanohydrin Formation: Aromatic aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins. jove.com This reaction involves the nucleophilic addition of the cyanide ion (CN⁻) to the electrophilic carbonyl carbon. openstax.orglibretexts.org The reaction is reversible and typically catalyzed by a base to generate the cyanide nucleophile from HCN. openstax.org The resulting cyanohydrin, 2-hydroxy-2-(4-methoxy-3-((methoxycarbonyl)oxy)phenyl)acetonitrile, is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol. jove.com

Imine Formation: The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases. lumenlearning.comlibretexts.org The mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. tandfonline.com This is followed by acid-catalyzed dehydration to produce the C=N double bond of the imine. libretexts.org This reaction is reversible and is often driven to completion by removing the water formed. tandfonline.commasterorganicchemistry.com

| Reaction Type | Reagent | Product Functional Group | Product Name Example (with Aniline) |

|---|---|---|---|

| Cyanohydrin Formation | HCN, Base (e.g., KCN) | Cyanohydrin | 2-hydroxy-2-(4-methoxy-3-((methoxycarbonyl)oxy)phenyl)acetonitrile |

| Imine Formation | Primary Amine (e.g., Aniline) | Imine (Schiff Base) | Methyl (4-methoxy-3-((phenylimino)methyl)phenyl) carbonate |

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a weak base (like an amine). sigmaaldrich.comnih.gov The reaction is a nucleophilic addition followed by dehydration, resulting in the formation of a new carbon-carbon double bond. researchgate.net This method is highly effective for synthesizing α,β-unsaturated systems. researchgate.nettandfonline.com

Aldol (B89426) Condensation: As an aromatic aldehyde lacking α-hydrogens, this compound cannot self-condense. However, it can act as the electrophilic partner in a crossed or Claisen-Schmidt aldol condensation with an enolizable ketone or aldehyde (e.g., acetone) under basic or acidic conditions to form an α,β-unsaturated ketone.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. youtube.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). stackexchange.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. The stereochemistry (E/Z) of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. stackexchange.comresearchgate.netacs.org

Heck Reaction: The Mizoroki-Heck reaction typically couples aryl or vinyl halides with alkenes using a palladium catalyst. wikipedia.orgnumberanalytics.com While the aldehyde itself is not a direct substrate, it can be part of a tandem reaction sequence. For example, an in situ generated alkene from a Wittig reaction of the aldehyde can subsequently participate in a Heck coupling with an aryl halide in a one-pot procedure, providing a convergent route to complex stilbene (B7821643) derivatives. rsc.orgmdpi.com

| Reaction Name | Reactant(s) | Key Product Feature |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., Malononitrile) + Base | C=C double bond formation (α,β-unsaturated nitrile) |

| Claisen-Schmidt Condensation | Enolizable ketone (e.g., Acetone) + Base/Acid | C=C double bond formation (α,β-unsaturated ketone) |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | C=O converted to C=C |

| Tandem Wittig-Heck Reaction | Phosphorus ylide + Aryl halide + Pd catalyst | Formation of substituted stilbenes |

Oxidation and Reduction Chemistry of the Formyl Group

The formyl group is a versatile functional handle that can readily undergo both oxidation and reduction, providing access to carboxylic acids and alcohols, respectively.

Oxidation: The aldehyde functionality of this compound can be oxidized to a carboxylic acid under various conditions. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). The choice of oxidant is crucial to avoid unwanted side reactions, such as cleavage of the methyl carbonate or ether linkages, particularly under harsh conditions.

Reduction: Conversely, the formyl group is readily reduced to a primary alcohol. This can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although its high reactivity necessitates careful control of reaction conditions to prevent reduction of the carbonate group. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is another effective method for the reduction of the aldehyde.

Below is a table summarizing common oxidation and reduction reactions applicable to the formyl group of this compound.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O, NaClO₂ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Pd-C | Primary Alcohol |

Intramolecular Cyclization and Ring-Closure Reactions Initiated by the Formyl Moiety

While specific examples for this compound are not extensively documented, the ortho-positioning of the formyl and methoxy groups on the aromatic ring presents opportunities for intramolecular cyclization reactions. These reactions often require the introduction of a suitable nucleophile that can react with the aldehyde, followed by cyclization onto the aromatic ring or reaction with a neighboring group.

For instance, a Wittig-type reaction could introduce a side chain that subsequently cyclizes. Similarly, condensation reactions with active methylene compounds, followed by an intramolecular cyclization, could lead to the formation of heterocyclic systems. The specific reaction pathway and resulting cyclic structure would depend on the nature of the reactants and the reaction conditions employed.

Electrophilic and Nucleophilic Aromatic Substitution on the Methoxyphenyl Ring

The substitution pattern on the aromatic ring of this compound is influenced by the directing effects of the existing substituents.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution due to its electron-donating resonance effect. The formyl group (-CHO) and the methyl carbonate group (-O(CO)OCH₃) are deactivating groups and meta-directors due to their electron-withdrawing inductive and resonance effects.

Given the positions of the existing substituents, the positions ortho and para to the strongly activating methoxy group are C5 and C2 respectively. The position meta to the deactivating formyl and methyl carbonate groups is C5. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is activated by the methoxy group and meta to the deactivating groups.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials. For methoxyphenyl systems, various transition metal-catalyzed C-H activation strategies have been developed. These methods often utilize directing groups to achieve high regioselectivity. In the case of this compound, the formyl or methoxy group could potentially act as a directing group to functionalize specific C-H bonds on the aromatic ring.

Transition Metal-Catalyzed Transformations Involving this compound

The aromatic ring of this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex organic molecules.

To participate in common cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, the aromatic ring typically needs to be functionalized with a halide or a triflate (a good leaving group, often abbreviated as -OTf). If a halogen (e.g., Br, I) were introduced onto the aromatic ring, for instance at the C5 position, this derivative of this compound could then undergo these coupling reactions.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl halide derivative with an organoboron compound (e.g., a boronic acid or ester). mdpi.com This is a versatile method for forming carbon-carbon bonds.

Heck Reaction: The Heck reaction would entail the palladium-catalyzed reaction of the aryl halide with an alkene to form a substituted alkene. masterorganicchemistry.com

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield a substituted alkyne. nih.gov

The following table illustrates the potential application of these cross-coupling reactions, assuming prior halogenation of the substrate.

| Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki | Aryl/Alkyl Boronic Acid | Pd catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C(sp²)-C(sp) |

Carbonylations and Related Transformations

While specific studies on the carbonylation of this compound are not extensively documented, its structural motifs—an aromatic aldehyde and an aryl methyl carbonate—suggest potential reactivity in transition-metal-catalyzed carbonylation reactions. These reactions are fundamental in organic synthesis for the introduction of a carbonyl group (C=O) and are typically catalyzed by palladium or rhodium complexes. wikipedia.org

For the aromatic ring of this compound, a direct C-H bond carbonylation could be envisioned. Rhodium-catalyzed oxidative carbonylation of arenes has been shown to form esters from aromatic C-H bonds, carbon monoxide, and an alcohol. nih.govacs.org Such a transformation on this substrate would likely be directed by the existing functional groups, potentially leading to the introduction of a new ester group ortho to either the formyl or the carbonate moiety.

The aryl methyl carbonate group itself can be a target for carbonylation. Palladium-catalyzed carbonylation of aryl tosylates and mesylates, which, like carbonates, are derivatives of phenols, can produce esters under atmospheric pressure of carbon monoxide. organic-chemistry.org This suggests that under appropriate catalytic conditions, the C-O bond of the carbonate could potentially undergo carbonylation.

The aldehyde functional group offers another avenue for carbonylation-related transformations. For instance, rhodium-catalyzed reductive carbonylation of aryl iodides can yield benzaldehydes. researchgate.netbeilstein-journals.orgnih.gov While this compound already possesses an aldehyde group, related decarbonylation processes are also known, which could potentially occur under certain catalytic conditions. wikipedia.org

The following table summarizes plausible carbonylation reactions based on transformations of similar functional groups found in the literature.

| Catalyst System | Substrate Type | Product Type | Potential Application to this compound |

| Rhodium Catalyst | Arene | Aryl Ester | Direct C-H carbonylation of the aromatic ring. nih.govacs.org |

| Palladium Catalyst | Aryl Tosylate/Mesylate | Aryl Ester | Carbonylation at the C-O bond of the methyl carbonate. organic-chemistry.org |

| Rhodium Catalyst | Aryl Iodide | Aryl Aldehyde | Analogous reductive carbonylation chemistry. researchgate.netbeilstein-journals.orgnih.gov |

C-N Bond Activation and Alkylation Mechanisms

The structure of this compound offers several pathways for C-N bond formation and alkylation, primarily involving the aldehyde group and the phenoxy moiety of the carbonate.

One documented reaction involves the alkylation of a related compound where the phenolic hydroxyl group is protected as a methyl carbonate. A patent describes a procedure where this compound is treated with benzyl bromide (BnBr) in the presence of potassium carbonate (K2CO3) in DMF. googleapis.com While the patent does not specify the exact site of reaction, this is a classic example of an alkylation reaction. In the context of phenolic precursors, such conditions are typically used for O-alkylation. The potassium carbonate acts as a base to deprotonate a nucleophile. quora.comresearchgate.net In this specific case, it is plausible that the reaction targets a different nucleophilic site introduced in a preceding step of the synthesis described in the patent.

The aldehyde group is a prime site for C-N bond formation through reductive amination. wikipedia.org This two-step, one-pot reaction involves the initial formation of an imine (Schiff base) by the condensation of the aldehyde with a primary or secondary amine. The imine intermediate is then reduced in situ to the corresponding amine. This method is widely used for the synthesis of a diverse range of amines. acs.orgbu.edulabflow.com

The mechanism of reductive amination begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a protonated imine (iminium ion), which is then reduced by a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to the final amine product. wikipedia.org Studies on vanillin and its derivatives have demonstrated the efficacy of this reaction. nih.gov

The following table outlines the key C-N bond forming reactions relevant to this compound.

| Reaction Type | Reagents | Key Intermediate | Product |

| Alkylation | Benzyl bromide, Potassium carbonate | Not specified in source | Alkylated product googleapis.com |

| Reductive Amination | Primary or Secondary Amine, Reducing Agent (e.g., NaBH4) | Imine/Iminium ion | Substituted Amine wikipedia.orgacs.org |

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Pathways and Rate-Determining Steps

The aminolysis and hydrolysis of aryl carbonates can proceed through two primary pathways: a stepwise mechanism or a concerted mechanism. The operative pathway is highly dependent on the nature of the nucleophile, the leaving group, and the electronic properties of the substituents on the phenyl ring.

A concerted mechanism , on the other hand, involves a single transition state where the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously. This pathway is generally favored when the tetrahedral intermediate is significantly destabilized. wikipedia.org The linear Brønsted-type plot for the reactions of methyl 2,4,6-trinitrophenyl carbonate with anilines, with a slope of 0.7, is consistent with a concerted mechanism. wikipedia.org

For 3-Formyl-4-methoxyphenyl methyl carbonate, the presence of both an electron-withdrawing formyl group and an electron-donating methoxy (B1213986) group on the phenyl ring creates a nuanced electronic environment that influences the stability of potential intermediates and transition states, and thus the preferred reaction pathway.

Identification and Characterization of Reaction Intermediates (e.g., Tetrahedral Intermediates, Carbocations)

In the context of stepwise reactions of carbonate esters, the primary reaction intermediate is a zwitterionic tetrahedral intermediate. acs.orgnih.gov This species is formed by the nucleophilic addition to the carbonyl carbon, which transforms from a trigonal planar to a tetrahedral geometry. wikipedia.org The stability of this intermediate is a critical factor in determining the reaction mechanism. wikipedia.org

While direct spectroscopic observation of such transient intermediates is challenging, their existence is inferred from kinetic data and trapping experiments in related systems. The stability of the tetrahedral intermediate is influenced by the ability of the attached groups to accommodate the developed charge. For aryl carbonates, the nature of the substituents on the aromatic ring plays a significant role in the stability of this intermediate. wikipedia.org In the case of this compound, the electron-withdrawing formyl group would be expected to stabilize the negative charge on the oxygen of the carbonyl group in the tetrahedral intermediate, while the electron-donating methoxy group might have a destabilizing effect through resonance.

Carbocations are not typically proposed as intermediates in the nucleophilic acyl substitution reactions of carbonate esters under neutral or basic conditions. The reaction mechanism predominantly involves nucleophilic attack at the electrophilic carbonyl carbon.

Transition State Analysis and Energy Profiles

The transition state is the highest energy point along the reaction coordinate. Its structure and energy determine the rate of the reaction. For a concerted reaction, there is a single transition state. For a stepwise reaction, there are two transition states, one for the formation and one for the breakdown of the tetrahedral intermediate.

The analysis of transition state structures is often accomplished through computational chemistry and the interpretation of experimental kinetic data. Linear free-energy relationships, such as the Hammett and Brønsted equations, provide insights into the charge distribution and bond formation/cleavage at the transition state. For example, the magnitude of the Brønsted slope (β) indicates the degree of bond formation between the nucleophile and the electrophilic center in the transition state. A large β value suggests a transition state that closely resembles the tetrahedral intermediate, with significant bond formation.

The energy profile for a stepwise reaction would show a local minimum corresponding to the tetrahedral intermediate, flanked by two energy barriers representing the transition states. The relative heights of these barriers determine the rate-determining step. In a concerted reaction, the energy profile would display a single energy barrier.

Kinetic Isotope Effects and Hammett Correlation Studies to Probe Mechanisms

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms by determining the involvement of a particular atom in the rate-determining step. By replacing an atom with its heavier isotope, a change in the reaction rate can be observed if the bond to that atom is being formed or broken in the rate-determining step. For reactions of this compound, examining the KIE for the nucleophile (e.g., using deuterated water or amines) could help elucidate the nature of the transition state.

Hammett correlation studies are instrumental in understanding the electronic effects of substituents on the reaction rate. The Hammett equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is characteristic of the reaction).

The formyl group in the meta position has a σ value of +0.35, while the methoxy group in the para position has a σ value of -0.27. The net electronic effect on the reaction at the carbonyl center would be a combination of these influences.

Hypothetical Hammett Data for the Hydrolysis of Substituted Phenyl Methyl Carbonates

| Substituent (X) | σ Value | Relative Rate (k_X / k_H) | log(k_X / k_H) |

|---|---|---|---|

| 4-NO₂ | 0.78 | 25.1 | 1.40 |

| 3-CHO | 0.35 | 4.5 | 0.65 |

| 4-Cl | 0.23 | 2.8 | 0.45 |

| H | 0.00 | 1.0 | 0.00 |

| 4-OCH₃ | -0.27 | 0.3 | -0.52 |

| 4-CH₃ | -0.17 | 0.5 | -0.30 |

This table presents hypothetical data to illustrate the Hammett relationship. The relative rates are estimated based on the substituent constants.

Solvent Effects and Catalytic Role in Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. Polar solvents are generally better at stabilizing charged species, such as the zwitterionic tetrahedral intermediate and the charged transition states, which can lead to an acceleration of the reaction. Changes in solvent polarity can even induce a change in the reaction mechanism. For example, some reactions may proceed through a bimolecular mechanism in water but switch to a unimolecular mechanism in less polar solvents. nih.gov

Catalysis plays a crucial role in the reactions of carbonate esters.

Base catalysis: A base can deprotonate the nucleophile (e.g., water or an amine), increasing its nucleophilicity and thus accelerating the rate of attack on the carbonyl carbon.

Acid catalysis: An acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and more susceptible to nucleophilic attack. This is a common mechanism in the acid-catalyzed hydrolysis of esters. libretexts.org

Nucleophilic catalysis: In some cases, the catalyst itself can act as a nucleophile, reacting with the substrate to form a more reactive intermediate that then reacts with the final nucleophile.

The choice of catalyst can significantly influence the reaction pathway and product distribution. For instance, in the reaction of amines with dimethyl carbonate, Lewis acids and Brønsted acids have been shown to effectively catalyze carboxymethylation or methylation, depending on the specific catalyst and reaction conditions. york.ac.uk

Derivatization and Synthetic Utility of 3 Formyl 4 Methoxyphenyl Methyl Carbonate

Synthesis of Complex Carbonate Analogues and Derivatives

The methyl carbonate group in 3-Formyl-4-methoxyphenyl methyl carbonate primarily acts as a protecting group for the phenolic hydroxyl. While the modification of this carbonate group to form more complex analogues is chemically feasible, for instance, through transesterification reactions with other alcohols, specific examples of such transformations for this particular compound are not extensively detailed in the scientific literature. The primary synthetic utility reported focuses on reactions involving the aldehyde functionality, with the carbonate group being retained until a later deprotection step.

Preparation of Functionalized Cinnamoyl Amides and Propenoates

The aldehyde group of this compound is a prime site for carbon-carbon bond formation, which could lead to the synthesis of cinnamoyl derivatives. Standard olefination reactions such as the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations are expected to be applicable. For instance, reaction with a stabilized ylide (Wittig or Horner-Wadsworth-Emmons) would yield a propenoate derivative. A Knoevenagel condensation with a compound containing an active methylene (B1212753) group, followed by further reaction, could produce cinnamoyl amides. However, while these are plausible synthetic routes, specific examples detailing the synthesis of functionalized cinnamoyl amides and propenoates directly from this compound are not prominently described in available research.

Construction of Heterocyclic Systems Incorporating the Formyl-Methoxyphenyl Unit

The reactivity of the formyl group makes this compound a valuable precursor for the construction of various heterocyclic systems. The aldehyde can participate in condensation reactions with a range of nucleophiles, leading to the formation of rings.

A notable example is its use in the synthesis of quinazolinone derivatives. In a documented multi-step synthesis, this compound is reacted with an appropriate amine in methanol (B129727). google.com This initial reaction forms an intermediate which, upon treatment with potassium carbonate and benzyl (B1604629) bromide in dimethylformamide (DMF), undergoes further transformation as part of the construction of a more complex heterocyclic framework. google.com This demonstrates its utility as a building block for introducing the substituted phenyl moiety into larger, biologically relevant scaffolds.

Application as a Key Intermediate in Multi-Step Organic Syntheses

The utility of this compound as a key intermediate is highlighted in the synthesis of complex molecules, such as potential bromodomain inhibitors. google.com In these synthetic sequences, the compound serves as a crucial starting material, with its functional groups allowing for sequential modifications.

The following table outlines a specific reaction where this compound is used as an intermediate. google.comgoogleapis.com

| Reactant 1 | Reactant 2 | Reagents | Product Type |

| This compound | Amine | 1. MeOH2. K₂CO₃, BnBr, DMF | Intermediate for cyclic amine synthesis |

This reaction illustrates how the aldehyde functionality is first engaged, and then subsequent reactions are carried out to build up molecular complexity, eventually leading to the target molecule. google.com The methoxy (B1213986) and methyl carbonate groups can also be modified in later steps of the synthesis.

Generation of Spirocyclic and Polycyclic Architectures

The synthesis of a complex, polycyclic bromodomain inhibitor demonstrates the utility of this compound in generating intricate molecular architectures. google.com The reaction pathway initiated by this intermediate leads to the formation of a fused ring system. While this specific example results in a polycyclic structure, the generation of spirocyclic systems from this particular precursor is not explicitly detailed in the reviewed literature. The formation of such structures would likely require a different synthetic strategy, possibly involving intramolecular reactions where the formyl-methoxyphenyl unit is tethered to another reactive moiety.

Computational and Theoretical Studies on 3 Formyl 4 Methoxyphenyl Methyl Carbonate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of molecules. For 3-Formyl-4-methoxyphenyl methyl carbonate, such calculations would predict key structural parameters and the distribution of electrons within the molecule.

Based on studies of similar substituted benzaldehydes and phenyl carbonates, the molecular structure is expected to be largely planar, with the benzene (B151609) ring forming a rigid scaffold. The bond lengths and angles will be influenced by the electronic nature of the substituents. The electron-withdrawing formyl and methyl carbonate groups will likely lead to a slight shortening of the adjacent C-C bonds in the aromatic ring, while the electron-donating methoxy (B1213986) group will have the opposite effect.

The electronic structure is characterized by the distribution of electron density and the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In molecules of this type, the HOMO is typically localized on the electron-rich aromatic ring and the methoxy group, while the LUMO is often centered on the electron-deficient formyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| C=O (formyl) bond length | ~1.21 Å |

| C-H (formyl) bond length | ~1.10 Å |

| O-C-O (carbonate) bond angle | ~120° |

| C-C-O (ring-methoxy) bond angle | ~117° |

| C-C=O (ring-formyl) bond angle | ~122° |

Note: These are estimated values based on computational studies of similar molecules and may vary in the actual molecule.

Density Functional Theory (DFT) Investigations of Reactivity and Mechanisms

DFT investigations are a cornerstone of modern computational chemistry for exploring the reactivity of molecules and elucidating reaction mechanisms. For this compound, DFT calculations can predict sites of nucleophilic and electrophilic attack, as well as the pathways of various chemical transformations.

The presence of both electron-donating (methoxy) and electron-withdrawing (formyl, methyl carbonate) groups on the benzene ring creates a nuanced reactivity profile. The formyl group is a primary site for nucleophilic attack, a common reaction for aldehydes. DFT studies on substituted benzaldehydes have shown that the electrophilicity of the formyl carbon is significantly influenced by the other substituents on the ring. nih.gov The methoxy group, being electron-donating, will increase the electron density on the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution. However, the formyl and methyl carbonate groups are deactivating and will direct incoming electrophiles to the meta position relative to themselves.

DFT can also be used to model reaction mechanisms, such as the addition of a nucleophile to the carbonyl group or an electrophilic attack on the aromatic ring. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed, providing insights into the reaction's feasibility and kinetics.

Prediction of Reaction Energetics and Transition State Geometries

A significant application of computational chemistry is the prediction of reaction energetics, including activation energies (reaction barriers) and reaction enthalpies. stackexchange.com These calculations are crucial for understanding the kinetics and thermodynamics of a chemical reaction. For this compound, theoretical methods can be used to predict the energy changes associated with various potential reactions.

For instance, in a nucleophilic addition to the formyl group, computational methods can determine the energy barrier that must be overcome for the reaction to proceed. nih.gov This involves locating the transition state geometry, which is the highest energy point along the reaction coordinate. ucsb.edu The geometry of the transition state provides a snapshot of the molecular structure at the point of maximum energy, revealing which bonds are breaking and which are forming. libretexts.org

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. Higher-level methods, while more computationally expensive, generally provide more accurate results. For reactions involving substituted aromatic compounds, it has been shown that DFT methods can provide reliable predictions of reaction barriers. chemrxiv.org

Table 2: Representative Predicted Activation Energies for Reactions of Functional Groups Present in this compound

| Reaction Type | Functional Group | Predicted Activation Energy (kcal/mol) |

| Nucleophilic addition of a simple alcohol | Formyl | 10 - 20 |

| Electrophilic aromatic substitution (nitration) | Benzene ring | 15 - 25 |

| Hydrolysis | Methyl Carbonate | 20 - 30 |

Note: These are generalized values and the actual activation energies for this compound will be influenced by the interplay of all its functional groups.

Analysis of Substituent Effects on Reactivity (e.g., Electron-Withdrawing/Donating Effects)

The reactivity of an aromatic compound is profoundly influenced by its substituents. In this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing formyl and methyl carbonate groups governs its chemical behavior.

Electron-Donating Group (Methoxy, -OCH₃): The methoxy group is a strong activating group due to its ability to donate electron density to the benzene ring through resonance. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles. It directs incoming electrophiles to the ortho and para positions.

Electron-Withdrawing Groups (Formyl, -CHO and Methyl Carbonate, -OCOOCH₃): The formyl group is a strong deactivating group, withdrawing electron density from the ring through both induction and resonance. The methyl carbonate group is also electron-withdrawing, primarily through its inductive effect. These groups decrease the nucleophilicity of the ring, making it less reactive towards electrophiles. They act as meta-directors for electrophilic aromatic substitution.

Computational studies on substituted benzaldehydes and anisoles have quantified these effects, often through the calculation of atomic charges and molecular electrostatic potentials. researchgate.net These analyses show a clear polarization of the molecule, with regions of high electron density (negative potential) and low electron density (positive potential), which correlate with the sites of electrophilic and nucleophilic attack, respectively.

Theoretical Insights into Intermolecular and Intramolecular Interactions

Theoretical calculations provide valuable insights into the non-covalent interactions that govern the physical properties and biological activity of molecules. mdpi.com For this compound, both intermolecular and intramolecular interactions are expected to play a significant role.

Intermolecular Interactions: The presence of polar functional groups, particularly the formyl and carbonate moieties, allows for dipole-dipole interactions between molecules. The oxygen atoms of these groups can also act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor molecules in its environment. nih.gov The aromatic ring can participate in π-π stacking interactions with other aromatic systems. nih.gov These intermolecular forces will influence the molecule's melting point, boiling point, and solubility.

Intramolecular Interactions: While there are no strong intramolecular hydrogen bonds expected in the most stable conformation, weaker interactions, such as C-H···O interactions involving the formyl hydrogen, may exist and influence the molecule's conformational preferences. rsc.org Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. nih.gov

Understanding these subtle forces is crucial for predicting how the molecule will behave in different environments, such as in solution or within a biological system.

Applications in Chemical Sciences

Role as a Versatile Synthetic Building Block for Complex Molecules

The reactivity of 3-Formyl-4-methoxyphenyl methyl carbonate is centered around its three primary functional groups, making it a versatile synthon, or building block, for the construction of intricate molecular architectures. The aldehyde group is the most prominent site for transformations, readily participating in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.

Research has demonstrated its utility in the synthesis of complex heterocyclic structures. For instance, in a patented synthesis route for cyclic amines intended as bromodomain inhibitors, this compound is employed as a key starting material. google.comgoogleapis.com The aldehyde functionality is reacted to build a portion of the larger, biologically active molecule. This application underscores the compound's value in medicinal chemistry, where precise and reliable reactions are necessary to assemble complex therapeutic agents.

The general reactivity of the formyl group on this scaffold is well-established through analogy with related compounds like 3-formylchromones, which are recognized as diverse building blocks for synthesizing various heterocycles. researchgate.net Reactions such as condensations with active methylene (B1212753) compounds, multi-component reactions (e.g., Ugi-azide reactions), and cycloadditions are common pathways where such substituted aldehydes are pivotal. researchgate.net

The table below summarizes the key reactive sites of this compound and the types of reactions they can undergo to build molecular complexity.

| Functional Group | Type of Reaction | Potential Products |

| Formyl (-CHO) | Condensation, Reductive Amination, Wittig Reaction, Grignard Reaction | Schiff bases, Secondary/Tertiary Amines, Alkenes, Secondary Alcohols |

| Methyl Carbonate | Hydrolysis/Saponification | Phenolic Hydroxyl Group |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, Nitrated, or Sulfonated Derivatives |

Contributions to the Synthesis of Advanced Intermediates in Organic Chemistry

Beyond its direct incorporation into final target molecules, this compound is instrumental in the preparation of advanced intermediates—stable molecules that serve as key precursors in multi-step synthetic sequences. Its structure allows for the strategic introduction of functionalities that can be carried through several steps before being transformed into the final desired group.

A clear example is provided in the synthesis of cyclic amine bromodomain inhibitors, where the compound is first reacted to form an initial intermediate. google.com In the documented procedure, this compound is reacted in methanol (B129727) and subsequently treated with potassium carbonate and benzyl (B1604629) bromide to yield a more complex, substituted aromatic intermediate. google.comgoogleapis.com This intermediate is a crucial stepping stone for the subsequent cyclization and elaboration steps required to complete the synthesis of the final therapeutic candidate.

The conversion of this building block into a more advanced intermediate is detailed in the following reaction scheme:

Table 7.2.1: Synthesis of an Advanced Intermediate

| Reactant | Reagents | Product Structure (Illustrative) | Role of Intermediate |

|---|

This strategic use of the compound allows chemists to build up molecular complexity in a controlled, stepwise manner, which is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. google.com

Integration into Materials Science for Functional Molecule Design (e.g., Luminescent Materials)

While specific research on the integration of this compound into materials science is not extensively documented, its structural similarity to vanillin (B372448) and other substituted benzaldehydes provides a strong basis for its potential in designing functional molecules, particularly those with luminescent properties. wikipedia.orgresearchgate.net Vanillin-derived compounds have been successfully used to create novel polymers and resins. nih.govresearchgate.net

The core structure is amenable to the synthesis of Schiff bases, which are known to form fluorescent metal complexes and can be incorporated into polymer backbones. rsc.orgresearchgate.net The reaction of the aldehyde group with primary amines yields an imine (-C=N-) linkage, which is a key component in many fluorescent molecules. The extended conjugation provided by the aromatic ring and the imine bond can lead to materials that absorb and emit light.

The potential pathway to a luminescent material could involve a condensation reaction to form a Schiff base, which could then be used as a ligand for a metal ion or as a monomer for polymerization.

Table 7.3.1: Potential Synthesis of a Luminescent Schiff Base Derivative

| Reactant | Reagent | Product Type | Potential Photophysical Property |

|---|---|---|---|

| This compound | Aniline Derivative | Aromatic Schiff Base (Imine) | Fluorescence upon UV excitation |

Furthermore, substituted benzaldehydes are precursors for pyrazoline-based fluorescent dyes. scielo.br By reacting the aldehyde with appropriate precursors, it is conceivable to create pyrazoline hybrids that could be attached to polymers, yielding materials with fluorescent pendant groups. scielo.br The electronic properties of the methoxy (B1213986) and methyl carbonate groups could further modulate the photophysical characteristics, such as the emission wavelength and quantum yield, of the resulting materials. researchgate.net

Development of Novel Reagents and Catalysts Utilizing the Compound's Structure

The structure of this compound is highly suitable for the development of specialized reagents and catalysts. The aldehyde group is a key handle for synthesizing ligands, which can then be complexed with metal ions to form catalysts. Schiff bases derived from vanillin and related aldehydes have been extensively studied as ligands for transition metal complexes used in catalysis. researchgate.netijoer.comchemrxiv.org

These Schiff base ligands, often containing additional donor atoms from the amine precursor, can act as bidentate or polydentate chelating agents. researchgate.netajchem-a.com The resulting metal complexes have shown catalytic activity in various organic transformations, including oxidations and polymerizations. chemrxiv.orgajchem-a.com

A hypothetical development of a catalyst could proceed as follows:

Ligand Synthesis: Reaction of this compound with a primary amine containing another donor group (e.g., a hydroxyl or another amino group) to form a Schiff base ligand.

Complexation: Reaction of the synthesized ligand with a metal salt (e.g., of cobalt, copper, or zinc) to form a stable coordination complex. researchgate.netajchem-a.com

Table 7.4.1: Proposed Scheme for Catalyst Development

| Ligand Precursor | Amine Reagent | Ligand Type | Metal Ion | Potential Catalytic Application |

|---|---|---|---|---|

| This compound | Ethanolamine | Bidentate Schiff Base (N, O donor) | Cobalt(II) | Oxidation of hydrocarbons |

The resulting catalysts would benefit from the specific steric and electronic environment provided by the methoxy and methyl carbonate substituents, potentially influencing their activity, selectivity, and stability. The development of such catalysts from a bio-renewable precursor like vanillin is an active area of research aimed at creating more sustainable chemical processes. nih.govresearchgate.net

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 3-Formyl-4-methoxyphenyl methyl carbonate will likely focus on principles of green chemistry, emphasizing atom economy, use of renewable feedstocks, and avoidance of hazardous reagents. chinakxjy.comresearchgate.net Vanillin (B372448), which can be sourced from lignin, a major component of biomass, is the logical and sustainable starting material. repec.org The key transformation is the conversion of the phenolic hydroxyl group of vanillin into a methyl carbonate.

Current research into the formation of aryl methyl ethers from phenols often employs dimethyl carbonate (DMC) as a green methylating agent, offering a less toxic alternative to traditional reagents like methyl iodide or dimethyl sulfate. thieme-connect.comscribd.com The reaction of phenols with DMC can be catalyzed by various bases, with cesium carbonate showing high efficacy. thieme-connect.com Asymmetric alkyl methyl carbonates have also been shown to be effective methylating agents for phenols at atmospheric pressure. thieme-connect.de

Future synthetic strategies could focus on optimizing these methods for vanillin. A proposed sustainable route would involve the direct reaction of vanillin with dimethyl carbonate. Research in this area would aim to identify catalysts that are not only efficient but also recyclable, minimizing waste.

Table 1: Comparison of Potential Catalytic Systems for the Synthesis of this compound from Vanillin and Dimethyl Carbonate

| Catalyst System | Reaction Conditions | Anticipated Yield (%) | Sustainability Aspects |

|---|---|---|---|

| K₂CO₃ | 150-180°C, Solvent-free | 85-95 | Uses a common base, solvent-free conditions reduce waste. |

| Cs₂CO₃ | 120-160°C, Dimethyl Carbonate (solvent) | >95 | High yield under milder conditions, but cesium is a more expensive metal. thieme-connect.com |

| Ionic Liquids (e.g., [Bmim]Cl) | 110-130°C | 90-98 | Can act as both catalyst and solvent, often recyclable, but initial synthesis can be complex. researchgate.net |

Another avenue for sustainable synthesis is the use of biocatalysis. While the direct enzymatic synthesis of the methyl carbonate from vanillin is not yet established, future research could explore the possibility of engineering enzymes for this specific transformation.

Exploration of Novel Catalytic Systems for Transformations

The formyl group and the electron-rich aromatic ring of this compound are ripe for a variety of catalytic transformations. Future research is expected to focus on developing novel catalytic systems that can selectively functionalize this molecule.

For the aldehyde moiety, catalytic hydrogenation to the corresponding alcohol, 3-hydroxymethyl-4-methoxyphenyl methyl carbonate, is a key transformation. While traditional catalysts like ruthenium on carbon can be effective, there is a drive to develop catalysts based on more earth-abundant metals. researchgate.net Furthermore, catalytic oxidation of the aldehyde to a carboxylic acid would yield 3-carboxy-4-methoxyphenyl methyl carbonate, a potentially valuable monomer for polymer synthesis. Sustainable oxidation methods using nitrogen dioxide gas, which can be converted to nitric acid, offer a waste-free alternative. nih.gov

The aromatic ring itself presents several opportunities for C-H functionalization. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn Future research could explore the directed C-H functionalization of the positions ortho to the formyl or methoxy (B1213986) groups. The development of new ligands will be crucial for controlling the regioselectivity of these reactions. nih.gov

Table 2: Potential Catalytic Transformations of this compound

| Transformation | Target Functional Group | Potential Catalyst Class | Expected Product |

|---|---|---|---|

| Hydrogenation | Aldehyde | Supported Ru, Ni, or Fe nanoparticles | 3-hydroxymethyl-4-methoxyphenyl methyl carbonate |

| Oxidation | Aldehyde | N-heterocyclic carbene (NHC)-organocatalysts | 3-carboxy-4-methoxyphenyl methyl carbonate |

| C-H Arylation | Aromatic Ring | Palladium with specialized phosphine ligands | 3-Formyl-4-methoxy-x-arylphenyl methyl carbonate |

Investigation of Chemo- and Regioselectivity in Complex Reaction Environments

A significant challenge and opportunity in the chemistry of this compound lies in achieving chemo- and regioselectivity. The molecule has multiple reactive sites, and controlling which site reacts is crucial for synthesizing well-defined derivatives.

Chemoselectivity will be key in reactions where both the aldehyde and the aromatic ring could react. For example, in a reduction reaction, a catalyst must be chosen that selectively reduces the aldehyde without affecting the aromatic ring or the carbonate group. Similarly, in an electrophilic aromatic substitution, conditions must be optimized to avoid reaction at the aldehyde.

Regioselectivity concerns the selective functionalization of the aromatic ring. The formyl group is a meta-director and deactivating, while the methoxy group is an ortho, para-director and activating. The methyl carbonate group is also expected to be ortho, para-directing and activating, though likely less so than the methoxy group. This interplay of directing effects will make predicting the outcome of electrophilic aromatic substitution reactions complex and fascinating. Future research will likely involve a combination of experimental and computational studies to understand and predict the regioselectivity of various reactions. acs.org For instance, bromination could potentially occur at the 5- or 6-position, and controlling this selectivity would be a significant synthetic achievement.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|

| Br₂ | 5-bromo-3-formyl-4-methoxyphenyl methyl carbonate | The position ortho to the strongly activating methoxy group and meta to the deactivating formyl group is favored. |

| HNO₃/H₂SO₄ | 5-nitro-3-formyl-4-methoxyphenyl methyl carbonate | Similar to bromination, nitration is expected to be directed by the methoxy group. |

Expanding the Scope of Derivatization for Diverse Chemical Applications

The true value of this compound will be realized through its conversion into a wide array of derivatives with diverse applications. The aldehyde group is a particularly versatile handle for derivatization.

Condensation of the aldehyde with primary amines can lead to the formation of Schiff bases, which are known to have a range of biological activities and can act as ligands for metal complexes. nih.govwisdomlib.orgnih.govresearchgate.netatlantis-press.com Further reduction of these Schiff bases would yield secondary amines.

The aldehyde can also participate in various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Henry reactions, to introduce new functionalities. researchgate.net These reactions could be used to synthesize precursors for pharmaceuticals or advanced materials.

Furthermore, this compound could serve as a monomer for the synthesis of novel polymers. For instance, it could be used to create polyimines through polycondensation with diamines. The resulting polymers could have interesting thermal and mechanical properties. mdpi.com The derivatization of vanillin into polymers is a growing field, and this compound offers a new building block for this endeavor. nih.govpsu.eduresearchgate.netacs.org

Table 4: Potential Derivatization Reactions and Applications

| Reaction Type | Reagent(s) | Derivative Class | Potential Application |

|---|---|---|---|

| Schiff Base Condensation | Primary amines (e.g., aniline) | Imines | Antimicrobial agents, Ligands for catalysis nih.gov |

| Wittig Reaction | Phosphonium ylides | Alkenes | Synthesis of fine chemicals and pharmaceuticals |

| Henry Reaction | Nitroalkanes | Nitroalcohols | Precursors for amino alcohols and other functional molecules researchgate.net |

Q & A

Q. What are the optimal synthetic routes for preparing 3-formyl-4-methoxyphenyl methyl carbonate, and how can reaction efficiency be maximized?

A multi-step approach is typically employed:

- Step 1 : Functionalization of 4-methoxyphenol derivatives. For example, triazine-based coupling (as in ) can introduce formyl groups via electrophilic substitution.

- Step 2 : Carbonate formation using methyl chloroformate or dimethyl carbonate under basic conditions (e.g., K₂CO₃).

- Efficiency optimization : Catalysts like organotin compounds or mesoporous silica () improve transesterification yields. Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FT-IR/Raman : Identify formyl (C=O stretch ~1700 cm⁻¹) and carbonate (C-O-C ~1250 cm⁻¹) groups .

- NMR : ¹H NMR resolves methoxy (δ ~3.8 ppm), formyl (δ ~9.8 ppm), and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl (δ ~160 ppm) and methyl carbonate (δ ~55 ppm) .

- Mass spectrometry : HRMS validates molecular ion peaks and fragmentation patterns.

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposition occurs above 100°C (mp data in ).

- Light sensitivity : Store in amber vials to prevent photodegradation of the formyl group.

- Hydrolytic stability : Susceptible to base-mediated hydrolysis; store in anhydrous solvents (e.g., THF, DCM) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP, ) to calculate frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites.

- Solvent effects : Include polarizable continuum models (PCM) to simulate solvation .

- Reaction pathways : Transition state analysis (e.g., for transesterification) using Gaussian or ORCA software .

Q. How do competing reaction pathways (e.g., disproportionation vs. transesterification) influence synthetic outcomes?

- Kinetic control : Lower temperatures favor transesterification (activation energy ~40 kJ/mol), while disproportionation dominates at higher temperatures ().

- Catalyst selectivity : Organotin catalysts promote selective carbonate formation, whereas Brønsted acids may induce side reactions .

- In situ monitoring : Use real-time IR spectroscopy to detect intermediates like methyl phenyl carbonate.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR or IR)?

Q. How can the compound’s structure-activity relationships guide its application in materials science?

- Polymer precursors : The formyl group enables Schiff base formation for covalent organic frameworks (COFs).

- Optoelectronic materials : Conjugation with diazenyl groups () enhances π-electron delocalization for OLEDs or sensors.

- Surface modification : Methyl carbonate acts as a leaving group for functionalizing nanoparticles .

Q. What are the mechanistic implications of solvent polarity on reaction kinetics for carbonate derivatives?

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states via dipole interactions, accelerating nucleophilic acyl substitutions.

- Dielectric constant effects : Higher polarity reduces activation energy for ionic intermediates ().

- Microscopic solvent parameters : Use Kamlet-Taft or Reichardt’s scales to correlate solvent effects with rate constants.

Methodological Notes

- Experimental design : For reproducibility, document catalyst loading (mol%), solvent purity, and reaction atmosphere (N₂ vs. air) .

- Data contradiction : Cross-validate computational predictions (e.g., DFT bond lengths) with crystallographic data (WinGX/ORTEP, ).

- Safety : Hazard classifications () mandate PPE for handling due to acute toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.